Head-to-Head Comparison of Lipophilicity (LogP) of 4-(Difluoromethylidene)piperidine vs. 4-(Difluoromethyl)piperidine
4-(Difluoromethylidene)piperidine exhibits a significantly different lipophilicity profile compared to its saturated analog, 4-(difluoromethyl)piperidine. The target compound has a measured LogP of 0.776 or a calculated XLogP3 of 0.6 [1], whereas its analog, 4-(difluoromethyl)piperidine, is reported to have a higher calculated LogP (estimated by ADMET Predictor) of 1.87 [2]. This approximately 2- to 3-fold difference in predicted partition coefficient indicates that the exocyclic double bond substantially reduces lipophilicity relative to the saturated sp3-hybridized difluoromethyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.776 ; XLogP3 = 0.6 [1] |
| Comparator Or Baseline | 4-(Difluoromethyl)piperidine; LogP = 1.87 [2] |
| Quantified Difference | ΔLogP ≈ 1.1 to 1.3 (target is less lipophilic) |
| Conditions | Experimental (LogP) and computational (XLogP3, ADMET Predictor) measurements |
Why This Matters
The lower lipophilicity of 4-(difluoromethylidene)piperidine makes it a distinct tool for optimizing a drug candidate's pharmacokinetic profile, particularly for targets where excessive lipophilicity may cause high metabolic clearance or promiscuous binding.
- [1] Cas no 561307-32-2 (4-(difluoromethylidene)piperidine). Kuujia. https://www.kuujia.com/cas-561307-32-2.html (accessed 2026-04-15). View Source
- [2] Table 2 Physicochemical properties and in vitro data used in the simulations. Nature Scientific Reports (preview). http://preview-www.nature.com/articles/s41598-025-93425-3/figures/1 (accessed 2026-04-15). View Source
